Ammonium O,O-bis(methylphenyl) dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium O,O-bis(methylphenyl) dithiophosphate is a chemical compound known for its unique properties and applications. It is primarily used in industrial processes, particularly in mining operations for ore extraction . This compound is also utilized as a scale inhibitor due to its ability to form complexes with metal ions, preventing scale deposition on metal surfaces .
Vorbereitungsmethoden
The synthesis of ammonium O,O-bis(methylphenyl) dithiophosphate involves the reaction of phosphorus pentasulfide with methylphenol and ammonia. The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to scale up the process efficiently .
Analyse Chemischer Reaktionen
Ammonium O,O-bis(methylphenyl) dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Ammonium O,O-bis(methylphenyl) dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a catalyst in certain reactions . Industrially, it is employed as a flotation agent in mineral processing and as a corrosion inhibitor in various systems .
Wirkmechanismus
The mechanism of action of ammonium O,O-bis(methylphenyl) dithiophosphate involves its interaction with metal ions and other chemical species. It forms stable complexes with metal ions, which can inhibit scale formation and corrosion . The molecular targets and pathways involved in its action include metal-binding sites on enzymes and other proteins, which can affect their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Ammonium O,O-bis(methylphenyl) dithiophosphate can be compared with other similar compounds such as ammonium diethyl dithiophosphate and O,O-diisopropyl hydrogen dithiophosphate . These compounds share similar structures and properties but differ in their specific applications and reactivity. For example, ammonium diethyl dithiophosphate is used in coordination chemistry and analytical chemistry for ion determination , while O,O-diisopropyl hydrogen dithiophosphate is used as an intermediate in various industrial processes . The uniqueness of this compound lies in its specific interactions with metal ions and its effectiveness as a scale inhibitor and flotation agent .
Eigenschaften
CAS-Nummer |
52994-01-1 |
---|---|
Molekularformel |
C14H15O2PS2.H3N C14H18NO2PS2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3 |
InChI-Schlüssel |
JEQFERRNWXYBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.